molecular formula C14H15N3O2 B14067461 2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine

2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine

Cat. No.: B14067461
M. Wt: 257.29 g/mol
InChI Key: BDAAPZPARUQZGV-UHFFFAOYSA-N
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Description

2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the benzofuro[3,2-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine

InChI

InChI=1S/C14H15N3O2/c1-17(2)7-8-18-14-13-12(15-9-16-14)10-5-3-4-6-11(10)19-13/h3-6,9H,7-8H2,1-2H3

InChI Key

BDAAPZPARUQZGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=NC2=C1OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates then react with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen and oxygen sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory and antiviral agent.

    Medicine: Explored for its analgesic and antiproliferative properties, making it a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting antiproliferative effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones
  • 1-Aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones

Uniqueness

2-(Benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine stands out due to its unique combination of biological activities and its potential as a versatile building block in synthetic chemistry. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development .

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